3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile
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Overview
Description
3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol . This compound is characterized by the presence of a bromine atom at the third position and an oxolan-3-ylamino group at the fourth position on the benzonitrile ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzonitrile and oxolane-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The oxolan-3-ylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-aminobenzonitrile: Lacks the oxolan-3-yl group, making it less versatile in certain applications.
4-[(Oxolan-3-yl)amino]benzonitrile: Lacks the bromine atom, which can affect its reactivity and binding properties.
Uniqueness
3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile is unique due to the presence of both the bromine atom and the oxolan-3-ylamino group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-bromo-4-(oxolan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-10-5-8(6-13)1-2-11(10)14-9-3-4-15-7-9/h1-2,5,9,14H,3-4,7H2 |
InChI Key |
ZIKYEZUFWWGXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
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